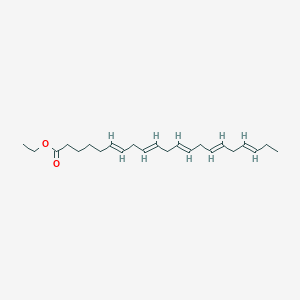
ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound characterized by its multiple conjugated double bonds. This compound is part of a broader class of polyunsaturated fatty acid esters, which are known for their significant roles in various biological and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding polyunsaturated fatty acid with ethanol. This reaction is often catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the polyunsaturated fatty acid from natural sources, followed by its esterification. Advanced techniques such as continuous flow reactors and high-efficiency separation processes are employed to optimize production efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and peroxides, which are important intermediates in organic synthesis.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, each with distinct properties and applications.
Applications De Recherche Scientifique
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its metabolites can modulate signaling pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid
- (3E,6E,9E,12E,15E,18E)-3,6,9,12,15,18-Henicosahexaene
- (3E,6E,9E,12E,15E,18E)-22-bromodocosa-3,6,9,12,15,18-hexaene
Uniqueness
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific interactions with biological membranes and enzymes.
Propriétés
Formule moléculaire |
C23H36O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ |
Clé InChI |
RKAKAVQIMCZXPE-LRKAYDMASA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


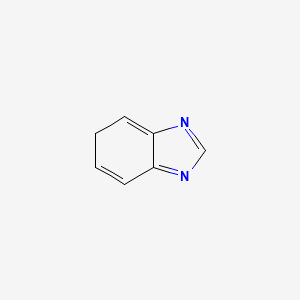
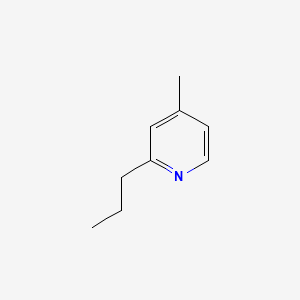
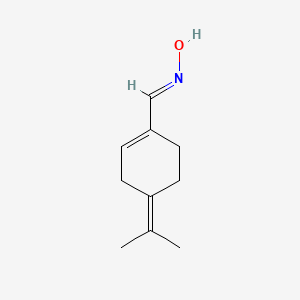
![Adenosine,[8-14C]](/img/structure/B13816584.png)
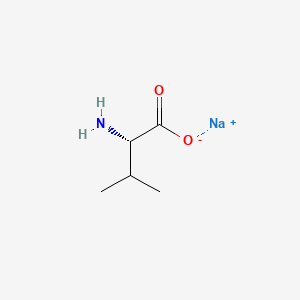
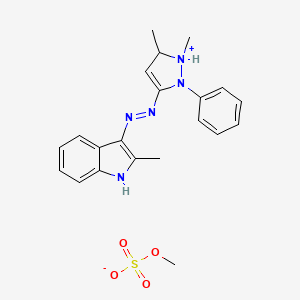
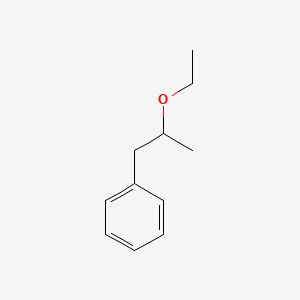
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
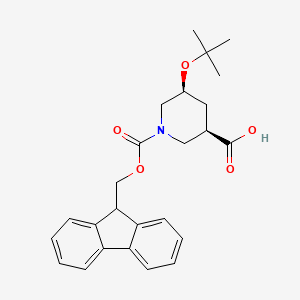
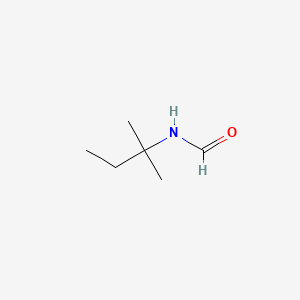
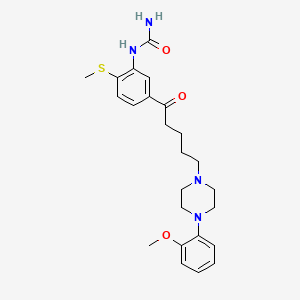

![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
